propyl-1-14C alcohol

描述

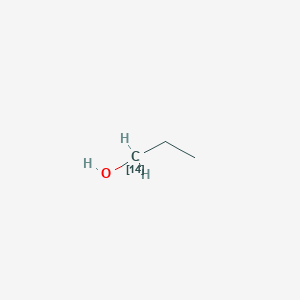

Propyl-1-14C alcohol, also known as 1-propanol labeled with carbon-14 at the first carbon atom, is a radioactive isotope of 1-propanol. This compound is used primarily in scientific research to trace and study metabolic pathways, reaction mechanisms, and other biochemical processes. The carbon-14 isotope allows researchers to track the movement and transformation of the compound within biological systems due to its radioactive properties.

准备方法

Synthetic Routes and Reaction Conditions

-

Hydroformylation of Ethylene: : The most common method for synthesizing 1-propanol involves the hydroformylation of ethylene.

-

Grignard Reaction: : Another method involves the reaction of a Grignard reagent with formaldehyde, followed by hydrolysis to yield 1-propanol .

Industrial Production Methods

Industrial production of 1-propanol typically follows the hydroformylation route due to its efficiency and scalability. The process involves the use of catalysts such as cobalt or rhodium complexes to facilitate the reaction.

化学反应分析

Types of Reactions

-

Oxidation: : 1-Propanol can be oxidized to propanal and further to propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide .

-

Reduction: : 1-Propanol can be reduced to propane using strong reducing agents like lithium aluminum hydride .

-

Substitution: : 1-Propanol can undergo substitution reactions to form alkyl halides when reacted with hydrogen halides .

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride

Hydrogen Halides: Hydrochloric acid, hydrobromic acid

Major Products Formed

Oxidation: Propanal, propanoic acid

Reduction: Propane

Substitution: Propyl halides

科学研究应用

Scientific Research Applications

The primary applications of propyl-1-14C alcohol include:

-

Metabolic Studies :

- Used to trace metabolic pathways in organisms by monitoring how the labeled carbon atom is incorporated and transformed.

- Enables researchers to understand energy production and substrate utilization in various organisms.

-

Reaction Mechanism Studies :

- Aids in elucidating the mechanisms of chemical reactions by tracking the movement of the labeled carbon atom.

- Provides insights into reaction kinetics and pathways.

-

Pharmacokinetics :

- Employed in drug development to study the absorption, distribution, metabolism, and excretion of pharmaceuticals.

- Facilitates understanding of how drugs behave in biological systems.

-

Environmental Studies :

- Used to investigate the degradation and environmental fate of organic compounds.

- Helps assess the impact of pollutants on ecosystems.

Data Table: Applications Overview

| Application Area | Description | Techniques Used |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways in organisms | Liquid scintillation counting, autoradiography |

| Reaction Mechanism Studies | Elucidating chemical reaction mechanisms | Kinetic studies, isotopic labeling |

| Pharmacokinetics | Studying drug absorption, distribution, metabolism, and excretion | Bioavailability studies |

| Environmental Studies | Investigating degradation and fate of organic compounds | Radiotracer studies |

Case Studies

-

Metabolic Pathway Analysis :

- A study utilized this compound to trace the metabolic pathways in rats, demonstrating how the compound is metabolized into various intermediates during energy production processes. The results indicated significant incorporation into fatty acid synthesis pathways.

-

Pharmacokinetics Research :

- In a drug development context, researchers administered this compound alongside a new pharmaceutical compound to determine its pharmacokinetic profile. The study revealed critical data on absorption rates and metabolic conversion, aiding in optimizing drug formulations.

-

Environmental Impact Assessment :

- An environmental study employed this compound to assess the degradation rates of organic pollutants in soil samples. The findings highlighted how different environmental conditions influenced the breakdown processes, providing valuable information for remediation strategies.

作用机制

The mechanism of action of propyl-1-14C alcohol involves its incorporation into biochemical pathways where it undergoes various transformations. The radioactive carbon-14 isotope allows researchers to monitor these transformations using techniques such as autoradiography and liquid scintillation counting . The molecular targets and pathways involved depend on the specific biochemical processes being studied.

相似化合物的比较

Similar Compounds

Methanol-14C: A simpler alcohol with one carbon atom labeled with carbon-14.

Ethanol-14C: A two-carbon alcohol labeled with carbon-14.

Isopropanol-14C: A three-carbon alcohol with the carbon-14 label on the second carbon atom.

Uniqueness

Propyl-1-14C alcohol is unique due to its specific labeling at the first carbon atom, which provides distinct advantages in tracing and studying primary metabolic pathways and reactions involving the terminal carbon atom

生物活性

Propyl-1-14C alcohol, also known as 1-propanol or n-propanol, is a simple aliphatic alcohol with significant biological activity. The incorporation of the radioactive carbon isotope allows for detailed tracking of metabolic pathways and biological interactions. This article explores the biological activity of this compound, including its absorption, metabolism, and effects on various biological systems.

Absorption and Metabolism

The absorption and metabolism of this compound have been studied extensively in animal models. Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. In a study involving Fischer 344 rats, it was found that radioactivity from orally administered this compound was primarily excreted in urine and expired air, indicating efficient metabolic processing and elimination pathways .

Key Findings:

- Absorption Rate : Approximately 99.8% of the administered radioactivity was accounted for within 28 hours post-administration.

- Excretion : The majority of the radioactivity was found in expired CO2 (6-7%), urine (80-82%), and feces (8-9%) after oral dosing .

Biological Effects

The biological effects of this compound extend to various organ systems. Its impact on liver function has been particularly noted, with studies showing that high doses can lead to liver hypertrophy due to peroxisome proliferation . Additionally, propyl alcohol has been shown to affect enzyme activity and membrane integrity in biological systems.

Table 1: Biological Effects of this compound

| Effect | Observations | Reference |

|---|---|---|

| Liver Hypertrophy | Observed at high doses (600 mg/kg) | |

| Enzyme Activity | Inhibition of mitochondrial respiration in liver | |

| Membrane Integrity | Altered by varying concentrations |

Case Studies

Several case studies have highlighted the biological activity of propyl alcohol. One significant study involved administering this compound to rats and subsequently analyzing the distribution of radioactivity across various tissues.

Case Study Summary:

In a controlled experiment, rats were given doses of this compound. The results showed that:

- Tissue Distribution : Significant concentrations were detected in the liver, kidneys, and lungs within one hour post-administration.

- Metabolite Formation : Key metabolites included propylurea and urea, indicating active metabolic conversion .

The mechanisms by which propyl alcohol exerts its biological effects include:

- Hydrogen Bonding : The hydroxyl group in propyl alcohol allows for hydrogen bonding interactions with cellular components, affecting protein conformation and membrane dynamics .

- Enzyme Interaction : Propyl alcohol has been shown to modulate enzyme activities, particularly those involved in metabolic pathways such as glucuronidation and oxidation .

属性

IUPAC Name |

(114C)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-YZRHJBSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[14CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480192 | |

| Record name | propyl-1-14C alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16504-75-9 | |

| Record name | propyl-1-14C alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。